molecular formula C22H48BrN B12596203 1-Nonadecanaminium, N,N,N-trimethyl-, bromide CAS No. 879685-36-6

1-Nonadecanaminium, N,N,N-trimethyl-, bromide

Cat. No.: B12596203
CAS No.: 879685-36-6
M. Wt: 406.5 g/mol
InChI Key: BGGPPIRDKCLJKP-UHFFFAOYSA-M
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Description

1-Nonadecanaminium, N,N,N-trimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which is balanced by a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide typically involves the reaction of nonadecyl bromide with trimethylamine. The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of nonadecyl bromide to a solution of trimethylamine. The reaction mixture is maintained at a constant temperature, and the product is isolated by filtration and drying. The purity of the final product is ensured through multiple recrystallization steps.

Chemical Reactions Analysis

Types of Reactions

1-Nonadecanaminium, N,N,N-trimethyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complex formation with various anions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions usually include an aqueous or alcoholic medium and mild heating.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other suitable agents.

Major Products

The major products of these reactions include substituted quaternary ammonium compounds and various bromide salts.

Scientific Research Applications

1-Nonadecanaminium, N,N,N-trimethyl-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: This compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and other biological studies.

    Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.

    Industry: It serves as an antistatic agent in the textile industry and as a surfactant in various cleaning products.

Mechanism of Action

The mechanism of action of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The positively charged nitrogen atom interacts with negatively charged surfaces, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-trimethyl-1-dodecanaminium bromide: This compound has a shorter hydrophobic tail compared to 1-Nonadecanaminium, N,N,N-trimethyl-, bromide, which affects its surfactant properties and applications.

    N,N,N-trimethyl-1-tetradecanaminium bromide: Similar in structure but with a different chain length, leading to variations in its physical and chemical properties.

Uniqueness

This compound is unique due to its longer hydrophobic tail, which enhances its ability to interact with lipid membranes and surfaces. This makes it particularly effective as a surfactant and antimicrobial agent.

Properties

CAS No.

879685-36-6

Molecular Formula

C22H48BrN

Molecular Weight

406.5 g/mol

IUPAC Name

trimethyl(nonadecyl)azanium;bromide

InChI

InChI=1S/C22H48N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

BGGPPIRDKCLJKP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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